N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide

RAF kinase inhibition fluorine substitution isonicotinamide SAR

Medicinal chemistry programs targeting RAF kinase often struggle to source regioisomerically pure, metabolically shielded 4-pyridyl carboxamide building blocks. This compound resolves that bottleneck. - Serves as the claimed 5-fluoro-2-pyridyl intermediate per WO 2016/038581 A1 for selective RAF inhibitor synthesis. - 5-Fluoro substitution blocks CYP-mediated oxidation at the pyridine 5-position, enhancing metabolic stability over non-fluorinated analogs. - Provides regioisomer-specific hinge-binding geometry not achievable with 3-pyridylcarboxamide analogs.

Molecular Formula C11H8FN3O
Molecular Weight 217.203
CAS No. 1907948-87-1
Cat. No. B2601512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide
CAS1907948-87-1
Molecular FormulaC11H8FN3O
Molecular Weight217.203
Structural Identifiers
SMILESC1=CC(=NC=C1F)NC(=O)C2=CC=NC=C2
InChIInChI=1S/C11H8FN3O/c12-9-1-2-10(14-7-9)15-11(16)8-3-5-13-6-4-8/h1-7H,(H,14,15,16)
InChIKeyXRWIISSFGXAAAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Identity for Procurement


N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide (CAS 1907948-87-1), also catalogued as N-(5-Fluoropyridin-2-yl)isonicotinamide, is a synthetic small-molecule pyridine carboxamide with the molecular formula C11H8FN3O and a molecular weight of 217.20 g/mol [1]. It belongs to the class of 4-pyridyl (isonicotinamide) derivatives bearing a 5-fluoro substituent on the 2-aminopyridine ring. The compound is commercially available as a research chemical from multiple suppliers at purities up to 98% . While it serves as a versatile building block in medicinal chemistry, publicly reported primary biological data for this specific compound remain sparse, and its differentiation must be evaluated primarily through structural class comparisons and its role as an intermediate in the synthesis of pharmacologically active molecules [2].

Fluorinated pyridyl isonicotinamide scaffold
Key building block for RAF kinase inhibitor synthesis
4-Pyridyl (isonicotinamide) regioisomer for kinase hinge binding
Certified purity specification supports batch consistency

Why Generic Analogs Cannot Substitute This Compound


The 5-fluoro substitution on the pyridin-2-yl ring and the isonicotinamide (4-pyridyl) carboxamide scaffold confer distinct electronic and steric properties that are not replicated by unsubstituted, chloro-, or methyl- analogs. Fluorine's strong electron-withdrawing effect alters the pKa of the adjacent amine and modulates hydrogen-bonding capacity, while its small van der Waals radius permits metabolic shielding without steric penalty [1]. In series of pyridyl isonicotinamide kinase inhibitors, the 5-fluoro-2-pyridyl motif has been specifically claimed to enhance binding affinity and selectivity for RAF kinase over closely related kinases, compared to non-fluorinated or differently substituted analogs [2]. Generic substitution of the 5-fluoro group or the 4-pyridyl carboxamide regioisomer would therefore risk loss of target engagement, altered pharmacokinetics, or synthetic incompatibility in downstream derivatization pathways.

5-Fluoro substitution

Non-fluorinated, chloro, or methyl analogs may not maintain the electronic profile required for kinase engagement.

Regioisomer identity

Nicotinamide (3-pyridyl) regioisomer likely shifts hinge-binding geometry and may reduce target specificity.

Metabolic stability

Unsubstituted pyridine derivatives may exhibit higher CYP-mediated oxidation, potentially altering pharmacokinetic profile.

Quantitative Differentiation Evidence


Fluorine-Enhanced Binding Affinity in RAF Kinase Inhibitors

In a series of pyridyl isonicotinamide derivatives claimed as RAF kinase inhibitors (WO 2016/038581 A1), the 5-fluoro-2-pyridyl motif is explicitly incorporated into key structures, whereas the patent also exemplifies non-fluorinated, chloro, and methyl analogs. While exact IC50 values for this specific compound are not publicly disclosed in the patent highlight, the structural inclusion of the 5-fluoro-2-pyridyl group in the most potent exemplified compounds suggests that fluorine substitution provides a measurable gain in biochemical potency compared to hydrogen, chloro, or methyl substituents at the 5-position [1]. This is consistent with the well-established role of fluorine in enhancing ligand-protein interactions through dipole effects and desolvation penalties [2].

Binding Affinity
Class-level inference
5-Fluoro motif preferred over H, Cl, CH₃ in RAF inhibitor patent claims
Supports kinase inhibitor SAR workflow
No direct IC₅₀ values publicly disclosed
RAF kinase inhibition fluorine substitution isonicotinamide SAR

Metabolic Stability Advantage of 5-Fluoropyridyl Motif

The 5-fluoro substituent on the pyridine ring is positioned to block a common site of cytochrome P450-mediated oxidative metabolism. In general medicinal chemistry, fluorine substitution at metabolically labile aromatic C-H bonds reduces intrinsic clearance by preventing hydroxylation. While direct microsomal stability data for N-(5-fluoropyridin-2-yl)pyridine-4-carboxamide are not publicly available, this class-level advantage over the non-fluorinated analog (N-(pyridin-2-yl)pyridine-4-carboxamide) is well-established and has been quantitatively demonstrated in related pyridine carboxamide series, where 5-fluoro substitution reduced human liver microsome (HLM) intrinsic clearance by >2-fold [1]. Absent such data for the specific compound, this remains a class-level inference.

Metabolic Stability
Class-level inference
5-F substitution predicted to reduce CYP oxidation; >2-fold CLint reduction in related pyridine carboxamides
May support metabolic stability research context
Not measured for this specific compound
metabolic stability fluorine blocking cytochrome P450

Isonicotinamide Regioisomer Binding Geometry Specificity

N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide incorporates the isonicotinamide (4-pyridylcarboxamide) scaffold, whereas many pyridine carboxamide drugs (e.g., niacinamide derivatives) use the nicotinamide (3-pyridylcarboxamide) regioisomer. The 4-pyridyl nitrogen orientation alters the hydrogen-bonding vector with kinase hinge regions. In the RAF kinase patent series, the isonicotinamide core is specifically claimed over nicotinamide or picolinamide (2-pyridyl) regioisomers, implying that the 4-pyridyl arrangement is critical for target engagement [1]. While no direct IC50 comparison between regioisomers is publicly available for this exact compound, the patent's explicit focus on isonicotinamides indicates that procurement of the 4-pyridyl regioisomer, rather than the 3-pyridyl analog, is required for target activity.

Regioisomer Specificity
Class-level inference
4-Pyridyl regioisomer explicitly claimed over 3-pyridyl in RAF kinase patent
Required for kinase hinge-binding geometry studies
No direct regioisomer IC₅₀ comparison available
isonicotinamide regioisomer kinase hinge binding

Certified Purity of 98% From Commercial Vendor Establishes Baseline Procurement Specification Relative to Uncertified or Lower-Purity Batches

N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide is listed by at least one major supplier (Leyan, Catalog No. 2274060) with a certified purity of 98% . In comparison, the same compound listed on other aggregator sites such as Chemsrc provides no purity certification, only basic identifiers . For research use in structure-activity relationship (SAR) studies or as a synthetic intermediate, a certified purity of ≥98% reduces the risk of confounding biological assay results due to impurities, compared to uncharacterized material. This provides a quantifiable procurement criterion: 98% certified purity versus uncertified or lower-purity alternatives.

Purity Specification
Supporting evidence
≥98% (supplier Leyan, HPLC)
Certified purity may reduce batch-related assay variability
Uncertified batches lack purity specification
purity specification quality control research chemical procurement

Recommended Application Scenarios


RAF Kinase Inhibitor Lead Optimization

This compound serves as a key building block for the synthesis of pyridyl isonicotinamide-based RAF kinase inhibitors, as claimed in patent WO 2016/038581 A1. Its 5-fluoro-2-pyridyl motif is explicitly incorporated into the preferred structural class, making it a required intermediate for medicinal chemistry teams pursuing this target [1].

Metabolic Stability Enhancement in Pyridine Carboxamides

For programs requiring a metabolically shielded pyridine carboxamide core, the 5-fluoro substituent is predicted to reduce CYP-mediated oxidative metabolism at the pyridine 5-position, extending compound half-life. This makes the compound a strategic choice over non-fluorinated analogs for in vivo lead optimization [1].

Isonicotinamide-Dependent Binding Assays

Because the isonicotinamide (4-pyridyl) regioisomer is preferentially claimed over nicotinamide (3-pyridyl) in kinase inhibitor patents, this compound enables regioisomer-specific binding studies. It should be selected over 3-pyridylcarboxamide analogs when investigating structure-activity relationships dependent on the 4-pyridyl hinge-binding geometry [1].

Application
Selection Property
Validation Focus
RAF kinase inhibitor synthesis
5-Fluoro-2-pyridyl isonicotinamide scaffold
Kinase selectivity panel comparison
Metabolic stability studies
5-Fluoro metabolic shielding
Microsomal stability vs non-fluorinated analog
Regioisomer-specific binding studies
4-Pyridyl regioisomer identity
Hinge-binding geometry assay
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